8-(2-Ethenylpiperidine-1-carbonyl)-1,3-diazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(2-Ethenylpiperidine-1-carbonyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is part of the spirocyclic family, characterized by a unique spiro linkage that connects two cyclic structures. The presence of the piperidine and diazaspirodecane moieties contributes to its potential biological activity, making it a subject of research for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Ethenylpiperidine-1-carbonyl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from commercially available reagents. One common approach is to use tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve high-throughput screening and optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
8-(2-Ethenylpiperidine-1-carbonyl)-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
8-(2-Ethenylpiperidine-1-carbonyl)-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2-Ethenylpiperidine-1-carbonyl)-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as delta opioid receptors . The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can result in various physiological effects, including analgesia and modulation of mood.
Comparison with Similar Compounds
Similar Compounds
SNC80: A well-known delta opioid receptor agonist with a similar spirocyclic structure.
BW373U86: Another delta opioid receptor agonist with a different chemotype but similar biological activity.
AZD2327: A compound with a distinct structure but targeting the same receptor.
Uniqueness
8-(2-Ethenylpiperidine-1-carbonyl)-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific spirocyclic structure, which imparts distinct pharmacological properties. Unlike other delta opioid receptor agonists, this compound exhibits a different binding profile and efficacy, making it a valuable candidate for further drug development .
Properties
IUPAC Name |
8-(2-ethenylpiperidine-1-carbonyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-2-12-5-3-4-10-19(12)13(20)11-6-8-16(9-7-11)14(21)17-15(22)18-16/h2,11-12H,1,3-10H2,(H2,17,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZXDPCPXCRHFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCCCN1C(=O)C2CCC3(CC2)C(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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